molecular formula C11H10N2O3S B5514335 2-methyl-N'-(thiophene-2-carbonyl)furan-3-carbohydrazide

2-methyl-N'-(thiophene-2-carbonyl)furan-3-carbohydrazide

Cat. No.: B5514335
M. Wt: 250.28 g/mol
InChI Key: DOEXREJQJYHHGD-UHFFFAOYSA-N
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Description

2-methyl-N’-(thiophene-2-carbonyl)furan-3-carbohydrazide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-(thiophene-2-carbonyl)furan-3-carbohydrazide typically involves the condensation of 2-methylfuran-3-carbohydrazide with thiophene-2-carbonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-(thiophene-2-carbonyl)furan-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-N’-(thiophene-2-carbonyl)furan-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N’-(thiophene-2-carbonyl)furan-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and thiophene rings. These interactions can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N’-(thiophene-2-carbonyl)furan-3-carbohydrazide is unique due to the combination of furan and thiophene rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-N'-(thiophene-2-carbonyl)furan-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-7-8(4-5-16-7)10(14)12-13-11(15)9-3-2-6-17-9/h2-6H,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEXREJQJYHHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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